molecular formula C9H10F3N B2791892 4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile CAS No. 2287310-57-8

4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile

Cat. No.: B2791892
CAS No.: 2287310-57-8
M. Wt: 189.181
InChI Key: LAUKYGRMTGGDJZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)bicyclo[221]heptane-1-carbonitrile is a chemical compound characterized by its bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile typically involves the introduction of a trifluoromethyl group into a bicyclic heptane structure. One common method includes the reaction of a bicyclo[2.2.1]heptane derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and isolation of the desired product, often using techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include metabolic processes where the compound is modified or utilized by biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.

    4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-amine: Contains an amine group instead of a nitrile group.

Uniqueness

4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile is unique due to its specific combination of a trifluoromethyl group and a nitrile group within a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)8-3-1-7(5-8,6-13)2-4-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUKYGRMTGGDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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